molecular formula C17H13F4NO6 B054532 N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine CAS No. 122670-49-9

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine

Cat. No. B054532
CAS RN: 122670-49-9
M. Wt: 403.28 g/mol
InChI Key: WHJWOQBDTIOZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine, also known as FMT-3, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which plays a critical role in regulating glutamate levels in the brain.

Mechanism of Action

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine acts as a competitive inhibitor of EAAT2, which is responsible for the majority of glutamate uptake in the brain. By inhibiting EAAT2, N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine increases extracellular glutamate levels, which can lead to enhanced synaptic transmission and improved neuronal function. N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative disorders.
Biochemical and Physiological Effects
N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase glutamate levels in the brain, which can enhance synaptic transmission and improve cognitive function. N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAAT2, which allows for precise modulation of glutamate levels in the brain. N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine is also stable and can be administered orally, making it easy to use in animal models. However, N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has some limitations, including its complex synthesis method and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine. One area of interest is the potential use of N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine in the treatment of ALS, a neurodegenerative disorder characterized by the death of motor neurons. N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has been shown to improve motor function and increase survival in animal models of ALS, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the development of more potent and selective EAAT2 inhibitors, which could have even greater therapeutic potential for neurological disorders.

Synthesis Methods

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine can be synthesized using a multi-step process that involves the reaction of 2-fluoro-6-methoxy-5-trifluoromethylnaphthalene with various reagents to form the intermediate compounds. The final step involves the reaction of the intermediate with glycine methyl ester hydrochloride to form N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine. The synthesis of N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). EAAT2 dysfunction has been implicated in the pathogenesis of these disorders, and N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine has been shown to improve glutamate clearance and reduce neurotoxicity in animal models.

properties

CAS RN

122670-49-9

Product Name

N-((2-Fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine

Molecular Formula

C17H13F4NO6

Molecular Weight

403.28 g/mol

IUPAC Name

2-[[2-fluoro-6-methoxy-5-(trifluoromethyl)naphthalene-1-carbonyl]-methoxycarbonylamino]acetic acid

InChI

InChI=1S/C17H13F4NO6/c1-27-11-6-4-8-9(14(11)17(19,20)21)3-5-10(18)13(8)15(25)22(7-12(23)24)16(26)28-2/h3-6H,7H2,1-2H3,(H,23,24)

InChI Key

WHJWOQBDTIOZCC-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)F)C(=O)N(CC(=O)O)C(=O)OC)C(F)(F)F

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)F)C(=O)N(CC(=O)O)C(=O)OC)C(F)(F)F

Other CAS RN

122670-49-9

synonyms

2-FMTNG
N-((2-fluoro-6-methoxy-5-(trifluoromethyl)-1-naphthalenyl)carbonyl)-N-(methoxycarbonyl)glycine

Origin of Product

United States

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